Cas no 81166-84-9 (Cyclopropyl(trimethylsilyl)acetylene)

Cyclopropyl(trimethylsilyl)acetylene is a specialized organosilicon compound featuring both a cyclopropyl group and a trimethylsilyl-protected acetylene moiety. This reagent is particularly valuable in synthetic organic chemistry due to its dual functionality, serving as a versatile building block for cyclopropane and alkyne-based transformations. The trimethylsilyl group enhances stability and facilitates selective deprotection or further functionalization under mild conditions. Its cyclopropyl component enables strain-driven reactions, useful in constructing complex cyclic frameworks. The compound is commonly employed in cross-coupling reactions, cycloadditions, and as a precursor for advanced intermediates in pharmaceuticals and materials science. Proper handling under inert conditions is recommended due to its moisture sensitivity.
Cyclopropyl(trimethylsilyl)acetylene structure
81166-84-9 structure
Product name:Cyclopropyl(trimethylsilyl)acetylene
CAS No:81166-84-9
MF:C8H14Si
Molecular Weight:138.282263278961
MDL:MFCD00671355
CID:720274

Cyclopropyl(trimethylsilyl)acetylene 化学的及び物理的性質

名前と識別子

    • Cyclopropane,[2-(trimethylsilyl)ethynyl]-
    • (2-cyclopropylethynyl)trimethylsilane
    • (Cyclopropylethynyl)trimethylsilane
    • [2-(trimethylsilyl)ethynyl]Cyclopropane
    • 2-cyclopropylethynyl(trimethyl)silane
    • CYCLOPROPYL(TRIMETHYLSILYL)ACETYLENE
    • Silane, (cyclopropylethynyl)trimethyl-
    • cyclopropylethynyl-trimethylsilane
    • trimethylsilylcyclopropyl-acetylene
    • Trimethyl(cyclopropylethynyl)silane
    • IYQSVLJDYLPMCX-UHFFFAOYSA-N
    • cyclopropylethynyl-trimethyl-silane
    • BCP30704
    • (cyclopropylethynyl)(trimethyl)silane
    • SBB009013
    • OR9948
    • FCH
    • [2-(Trimethylsilyl)ethynyl]cyclopropane (ACI)
    • Silane, (cyclopropylethynyl)trimethyl- (9CI)
    • [(Trimethylsilyl)ethynyl]cyclopropane
    • Cyclopropyl(trimethylsilyl)acetylene
    • MDL: MFCD00671355
    • インチ: 1S/C8H14Si/c1-9(2,3)7-6-8-4-5-8/h8H,4-5H2,1-3H3
    • InChIKey: IYQSVLJDYLPMCX-UHFFFAOYSA-N
    • SMILES: C(C1CC1)#C[Si](C)(C)C

計算された属性

  • 精确分子量: 138.08600
  • 水素結合ドナー数: 0
  • 氢键受体数量: 0
  • 重原子数量: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 158
  • トポロジー分子極性表面積: 0

じっけんとくせい

  • 密度みつど: 0.85±0.1 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 87 ºC (103 Torr)
  • フラッシュポイント: 24.6±10.7 ºC,
  • Refractive Index: 1.4547
  • Solubility: ほとんど溶けない(0.069 g/l)(25ºC)、
  • PSA: 0.00000
  • LogP: 2.27720

Cyclopropyl(trimethylsilyl)acetylene Security Information

Cyclopropyl(trimethylsilyl)acetylene Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-LR675-5g
Cyclopropyl(trimethylsilyl)acetylene
81166-84-9 95+%
5g
¥267.0 2023-08-31
eNovation Chemicals LLC
D955115-10g
(Cyclopropylethynyl)trimethylsilane
81166-84-9 95+%
10g
$85 2024-06-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-LR675-200mg
Cyclopropyl(trimethylsilyl)acetylene
81166-84-9 95+%
200mg
¥55.0 2022-07-28
TRC
C998253-50mg
Cyclopropyl(trimethylsilyl)acetylene
81166-84-9
50mg
$ 50.00 2022-06-06
ChemScence
CS-M3250-10g
Cyclopropyl(trimethylsilyl)acetylene
81166-84-9 98.83%
10g
$139.0 2022-04-26
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-LR675-1g
Cyclopropyl(trimethylsilyl)acetylene
81166-84-9 95+%
1g
¥152.0 2022-07-28
Fluorochem
S05385-25g
Cyclopropyl(trimethylsilyl)acetylene
81166-84-9 >98%
25g
£299.00 2022-02-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044129-5g
Cyclopropyl(trimethylsilyl)acetylene
81166-84-9 97%
5g
¥249.00 2024-07-28
Chemenu
CM376820-10g
(2-cyclopropylethynyl)trimethylsilane
81166-84-9 95%+
10g
$107 2023-02-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044129-10g
Cyclopropyl(trimethylsilyl)acetylene
81166-84-9 97%
10g
¥348.00 2024-07-28

Cyclopropyl(trimethylsilyl)acetylene 合成方法

Synthetic Circuit 1

Reaction Conditions
Reference
Synthesis of cyclopropanes
de Meijere, A.; et al, Science of Synthesis, 2009, 48, 477-613

Synthetic Circuit 2

Reaction Conditions
Reference
Regio- and Stereoselective Synthesis of Ynenamides through Gold(I)-Catalyzed Hydroalkynylation of Ynamides
Siera, Hannah; et al, European Journal of Organic Chemistry, 2022, 2022(34),

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ;  0 °C; 12 h, rt
Reference
Palladium-Catalyzed Difunctionalization of Internal Alkynes via Highly Regioselective 6-Endo Cyclization and Alkenylation of Enynoates: Synthesis of Multisubstituted Pyrones
Tian, Pan-Pan; et al, Organic Letters, 2015, 17(7), 1636-1639

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
Reference
New cyclopropyl building blocks for synthesis. Part 2. Versatile synthesis of alkynylcyclopropanes from olefin perchlorovinylcarbene adducts
Liese, Thomas; et al, Chemische Berichte, 1986, 119(10), 2995-3026

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: Benzene
2.1 Reagents: Magnesium Solvents: Tetrahydrofuran
Reference
New cyclopropyl building blocks for synthesis. Part 2. Versatile synthesis of alkynylcyclopropanes from olefin perchlorovinylcarbene adducts
Liese, Thomas; et al, Chemische Berichte, 1986, 119(10), 2995-3026

Synthetic Circuit 6

Reaction Conditions
1.1 -
2.1 Reagents: Magnesium Solvents: Tetrahydrofuran
Reference
New cyclopropyl building blocks for synthesis. Part 2. Versatile synthesis of alkynylcyclopropanes from olefin perchlorovinylcarbene adducts
Liese, Thomas; et al, Chemische Berichte, 1986, 119(10), 2995-3026

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Methyllithium Solvents: Diethyl ether ;  < -60 °C; 2 h, -78 °C
1.2 < -60 °C; 2 h, -40 °C; -40 °C → rt; 1 h, rt
Reference
Cyclopropyl building blocks for organic synthesis. Productive syntheses of 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine
Kozhushkov, Sergei I.; et al, Synthesis, 2010, (23), 3967-3973

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
1.2 0.5 h, -78 °C; -78 °C → rt; 5 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Ynonylation of Acyl Radicals by Electroinduced Homolysis of 4-Acyl-1,4-dihydropyridines
Luo, Xiaosheng; et al, Organic Letters, 2021, 23(13), 4960-4965

Synthetic Circuit 9

Reaction Conditions
1.1 -
2.1 Reagents: Magnesium Solvents: Tetrahydrofuran
Reference
New cyclopropyl building blocks for synthesis. Part 2. Versatile synthesis of alkynylcyclopropanes from olefin perchlorovinylcarbene adducts
Liese, Thomas; et al, Chemische Berichte, 1986, 119(10), 2995-3026

Cyclopropyl(trimethylsilyl)acetylene Raw materials

Cyclopropyl(trimethylsilyl)acetylene Preparation Products

Cyclopropyl(trimethylsilyl)acetylene 関連文献

Cyclopropyl(trimethylsilyl)acetyleneに関する追加情報

Cyclopropyl(trimethylsilyl)acetylene: A Comprehensive Overview

Cyclopropyl(trimethylsilyl)acetylene, also known by its CAS number 81166-84-9, is a unique organosilicon compound with significant applications in organic synthesis and materials science. This compound has garnered attention in recent years due to its versatile reactivity and potential in constructing complex molecular architectures. The molecule consists of a cyclopropane ring attached to a trimethylsilyl group via an acetylene linkage, making it a valuable intermediate in the synthesis of various functional materials.

Cyclopropyl(trimethylsilyl)acetylene exhibits distinctive electronic and steric properties due to the combination of the cyclopropane ring and the trimethylsilyl group. The cyclopropane moiety introduces strain and reactivity, while the trimethylsilyl group provides stability and enhances solubility. This balance of properties makes it an ideal candidate for exploring novel chemical transformations. Recent studies have highlighted its role in catalytic processes, particularly in transition-metal-mediated reactions, where it serves as a precursor for generating highly reactive intermediates.

The synthesis of Cyclopropyl(trimethylsilyl)acetylene involves a multi-step process that typically begins with the preparation of cyclopropylacetylene derivatives. The introduction of the trimethylsilyl group is achieved through a nucleophilic substitution reaction, often utilizing silylation agents such as trimethylsilyl chloride or dimethoxytrimethylsilane. Optimization of reaction conditions, including temperature and solvent selection, has been a focus of recent research to improve yield and purity. Advanced techniques such as microwave-assisted synthesis and continuous flow chemistry have also been explored to enhance efficiency.

One of the most promising applications of Cyclopropyl(trimethylsilyl)acetylene lies in its use as a building block for constructing polycyclic compounds. The strained cyclopropane ring can undergo ring-opening reactions under specific conditions, leading to the formation of fused or bridged bicyclic systems. These structures are highly sought after in drug discovery and materials science due to their unique electronic properties and potential for bioactivity. For instance, recent research has demonstrated its utility in synthesizing complex natural product analogues with potential therapeutic applications.

In addition to its role in organic synthesis, Cyclopropyl(trimethylsilyl)acetylene has been investigated for its potential in polymer chemistry. The compound's ability to undergo controlled polymerization under specific conditions makes it a candidate for developing novel polymeric materials with tailored mechanical and electronic properties. Researchers have explored its use in synthesizing block copolymers and stimuli-responsive materials, which could find applications in sensors, drug delivery systems, and adaptive materials.

The study of Cyclopropyl(trimethylsilyl)acetylene has also contributed to our understanding of silyl protecting groups in organic chemistry. The trimethylsilyl group is known for its stability under mild reaction conditions, making it an excellent protecting group for sensitive functionalities such as alcohols or carboxylic acids. Recent advancements have focused on optimizing the removal of the silyl group under mild conditions, enabling more efficient synthesis pathways for complex molecules.

From an environmental perspective, the development of sustainable synthetic routes for Cyclopropyl(trimethylsilyl)acetylene has become a critical area of research. Efforts are being made to minimize waste generation and reduce energy consumption during its production. Green chemistry principles are being integrated into the synthesis process, including the use of biodegradable solvents and catalytic systems that operate under ambient conditions.

In conclusion, Cyclopropyl(trimethylsilyl)acetylene (CAS No: 81166-84-9) is a versatile compound with wide-ranging applications in organic synthesis, materials science, and polymer chemistry. Its unique combination of reactivity and stability makes it an invaluable tool for constructing complex molecular architectures and functional materials. As research continues to uncover new synthetic pathways and applications, this compound is poised to play an increasingly important role in advancing chemical science.

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